molecular formula C23H25N3O2S B2681126 3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 438574-72-2

3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2681126
CAS No.: 438574-72-2
M. Wt: 407.53
InChI Key: YXQFNJGHPJVWGK-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dihydro-1H-isoquinolin-2-yl moiety, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. The presence of the sulfanylidene group suggests that it might participate in redox reactions. The isoquinoline moiety might undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have been actively exploring the synthesis of quinazolinone derivatives due to their significant biological activities. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, demonstrating their high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). This study indicates the potential therapeutic applications of these compounds in treating various diseases, including cancer.

Antiviral Properties

Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, evaluating their antiviral activities against a range of viruses including influenza A, severe acute respiratory syndrome coronavirus, dengue, and yellow fever. Their findings highlighted the compound's significant inhibitory effects on avian influenza (H5N1) virus, showcasing its potential as an antiviral agent (Selvam et al., 2007).

Antitumor Activity

The exploration of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, by Bavetsias et al. (2002), aimed at overcoming the solubility challenges for in vivo evaluation. Their synthesized compounds showed up to 6-fold more cytotoxicity than CB30865, retaining its unique biochemical characteristics, indicating strong potential for cancer treatment (Bavetsias et al., 2002).

Antibacterial and Antifungal Applications

Akl et al. (2017) synthesized highly functionalized quinazolin-4-ones with different substituents, showing good to moderate antibacterial activity against both gram-negative and gram-positive bacteria. This study underlines the potential use of these compounds in developing new antibacterial agents (Akl et al., 2017).

Anticonvulsant Activity

Noureldin et al. (2017) reported the synthesis of N-(4-substitutedphenyl)-4-(1-methyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and their anticonvulsant activity. Some synthesized quinazolinones exhibited superior anticonvulsant activities compared to the reference drug, highlighting their potential in treating convulsive disorders (Noureldin et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound 3-(6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound 3-(6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound 3-(6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one affects the biochemical pathway involving the enzyme AKR1C3 . By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, which can have downstream effects on cellular processes .

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of 3-(6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is the inhibition of AKR1C3 enzyme activity . This inhibition disrupts the normal metabolic processes of the cell, potentially leading to cell death. This makes the compound a potential therapeutic agent for diseases such as breast and prostate cancer where AKR1C3 is implicated .

Biochemical Analysis

Biochemical Properties

It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 , a key enzyme involved in steroid hormone metabolism . This suggests that the compound may interact with this enzyme and potentially other biomolecules in the body.

Cellular Effects

Given its inhibitory effects on AKR1C3 , it may influence cell function by modulating steroid hormone levels and associated signaling pathways

Molecular Mechanism

It is known to inhibit AKR1C3, an enzyme involved in the metabolism of steroid hormones . The compound’s inhibitory effect on this enzyme suggests that it may bind to the enzyme’s active site, potentially leading to changes in gene expression and cellular function .

Metabolic Pathways

Given its inhibitory effects on AKR1C3 , it may be involved in the metabolism of steroid hormones

Properties

IUPAC Name

3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c27-21(25-15-13-17-8-3-4-9-18(17)16-25)12-2-1-7-14-26-22(28)19-10-5-6-11-20(19)24-23(26)29/h3-6,8-11H,1-2,7,12-16H2,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQFNJGHPJVWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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